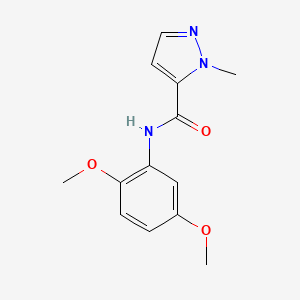
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1960s and has since gained popularity in the scientific community due to its potential applications in research. MPHP is a white crystalline powder that is soluble in organic solvents and is commonly used as a reference compound in forensic analysis.
Wirkmechanismus
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in euphoria, increased energy, and increased alertness. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
MPHP has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It can also cause seizures, psychosis, and renal failure. Additionally, MPHP has been shown to have teratogenic effects on developing fetuses.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other research compounds. It is also stable and has a long shelf life. However, its potential for abuse and addiction can limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on MPHP. One potential direction is the development of MPHP analogs with improved pharmacological properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic effects of MPHP in treating dopamine-related disorders such as Parkinson's disease and ADHD. Further research is also needed to understand the long-term effects of MPHP on the body and its potential for addiction and dependence.
Conclusion
In conclusion, MPHP is a synthetic compound with potential applications in scientific research. Its ability to inhibit the reuptake of dopamine makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential for abuse and addiction highlights the need for further research to understand its long-term effects on the body and its potential therapeutic benefits.
Synthesemethoden
MPHP can be synthesized through a two-step process. The first step involves the reaction of 4-methylpropiophenone with ammonia to form 4-methylphenyl-2-propanone. The second step involves the reaction of 4-methylphenyl-2-propanone with piperazine to form MPHP. The purity and yield of MPHP can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in various scientific research studies, including pharmacology, toxicology, and forensic analysis. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILKIKHUYONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)
![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)

![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)
